molecular formula C16H15Cl2NO3S2 B2489200 6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 301688-61-9

6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2489200
CAS No.: 301688-61-9
M. Wt: 404.32
InChI Key: PHARQFMHEBRBHX-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a compound featuring a 1,3-thiazolidine-4-one core, which exhibits diverse bioactivities. Its distinct structure enables various chemical modifications and enhances its potential as a versatile intermediate in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting with the reaction of 2,4-dichlorobenzaldehyde with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form a thiazolidinone intermediate.

  • This intermediate is then subjected to a Knoevenagel condensation reaction with hexanoic acid under acidic conditions (e.g., p-toluenesulfonic acid) to yield the desired compound.

Industrial Production Methods:

  • Industrial-scale synthesis typically involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to maximize yield.

  • Catalysts like p-toluenesulfonic acid are employed to enhance reaction rates.

  • The process is scaled up using continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation at the thiazolidine ring, leading to sulfone derivatives.

  • Reduction: Reduction of the double bond or carbonyl groups results in various reduced analogs.

  • Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or hydrogenation with palladium on carbon.

  • Substitution: Nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products Formed:

  • Sulfone derivatives from oxidation.

  • Reduced analogs with saturated thiazolidine rings.

  • Substituted products with various functional groups replacing chlorine atoms.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: Used as an intermediate in synthesizing more complex molecules, particularly in medicinal chemistry.

  • Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

  • Medicine: Investigated for anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action varies with the specific derivative, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA.

  • Molecular Targets: Enzymes like proteases or kinases; receptors including G-protein coupled receptors.

  • Pathways Involved: Apoptosis, signal transduction pathways, and microbial metabolic pathways.

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, 6-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid stands out due to its unique dichlorophenyl substituent, which enhances its biological activity and chemical versatility. Similar Compounds:

  • 4-thiazolidinone derivatives with different aryl substituents.

  • Thiazolidinedione analogs used in anti-diabetic drugs.

This compound’s distinct structure and reactivity profile make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S2/c17-11-6-5-10(12(18)9-11)8-13-15(22)19(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9H,1-4,7H2,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARQFMHEBRBHX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.